5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione
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Overview
Description
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione is a heterocyclic compound that contains a chlorophenyl group attached to an imidazolidinethione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione typically involves the reaction of 2-chlorobenzaldehyde with methylamine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the imidazolidinethione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including the formation of covalent bonds with active site residues or the disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1-methyl-2-imidazolidinethione
- 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinone
- 5-(2-Chlorophenyl)-1-methyl-2-thiazolidinethione
Uniqueness
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione is unique due to its specific substitution pattern and the presence of the imidazolidinethione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
186424-08-8 |
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Molecular Formula |
C10H11ClN2S |
Molecular Weight |
226.73 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-methylimidazolidine-2-thione |
InChI |
InChI=1S/C10H11ClN2S/c1-13-9(6-12-10(13)14)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3,(H,12,14) |
InChI Key |
ANGCBGKCYQIUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CNC1=S)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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